molecular formula C9H4BrF5O B2774441 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide CAS No. 886762-02-3

2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide

Cat. No.: B2774441
CAS No.: 886762-02-3
M. Wt: 303.026
InChI Key: QGWZRHNUOZSQOK-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide: is a chemical compound with the molecular formula C9H4BrF5O and a molecular weight of 303.03 g/mol . It is also known by its IUPAC name 2-bromo-1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide is not specified in the sources I found. As a brominated compound, it may act as an electrophile in chemical reactions .

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2,3-difluoro-4-(trifluoromethyl)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to achieve high yields and purity. The use of advanced equipment and techniques ensures the efficient and safe production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Substituted phenacyl derivatives.

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or other reduced forms of the compound.

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)acetophenone
  • 2,3-Difluoroacetophenone
  • 4-(Trifluoromethyl)phenacyl bromide

Comparison: 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features differentiate it from other similar compounds and make it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF5O/c10-3-6(16)4-1-2-5(9(13,14)15)8(12)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWZRHNUOZSQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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